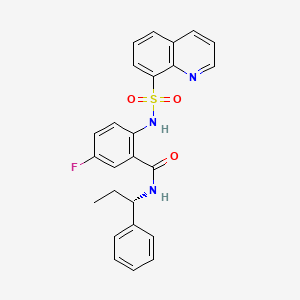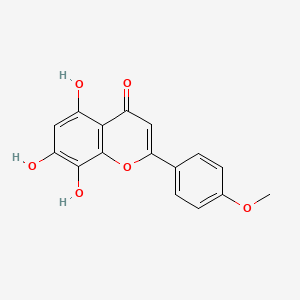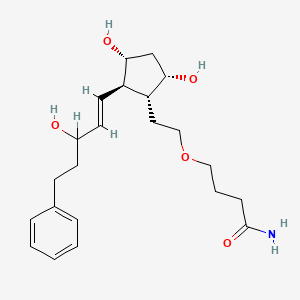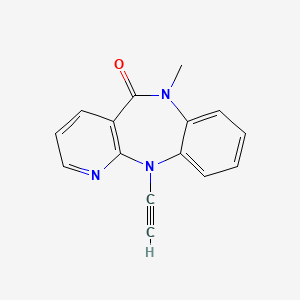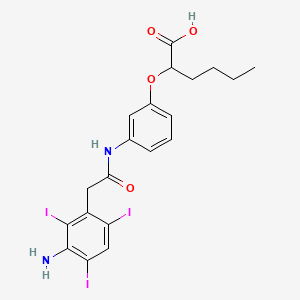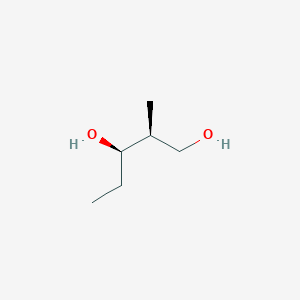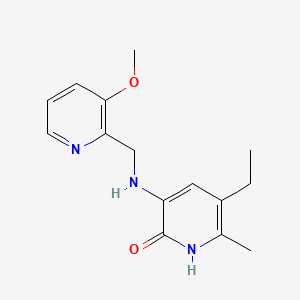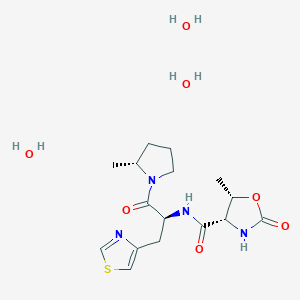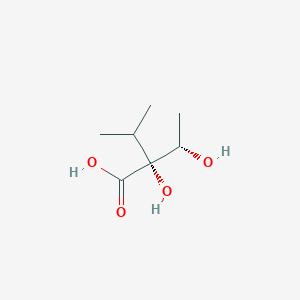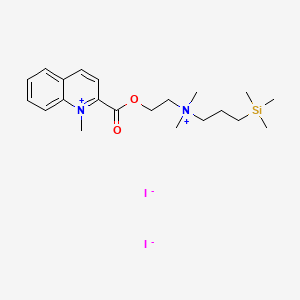
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide is a complex organic compound with a unique structure that combines a quinolinium core with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide typically involves multiple steps. The process begins with the preparation of the quinolinium core, followed by the introduction of the dimethylammonio and trimethylsilyl groups. The final step involves the formation of the diiodide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinolinium core or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or imaging agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium chloride
- 2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium bromide
Uniqueness
2-((2-(Dimethyl(3-(trimethylsilyl)propyl)ammonio)ethoxy)carbonyl)-1-methylquinolinium diiodide is unique due to its specific combination of functional groups and the presence of the diiodide salt. This gives it distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
113611-73-7 |
|---|---|
Formule moléculaire |
C21H34I2N2O2Si |
Poids moléculaire |
628.4 g/mol |
Nom IUPAC |
dimethyl-[2-(1-methylquinolin-1-ium-2-carbonyl)oxyethyl]-(3-trimethylsilylpropyl)azanium;diiodide |
InChI |
InChI=1S/C21H34N2O2Si.2HI/c1-22-19-11-8-7-10-18(19)12-13-20(22)21(24)25-16-15-23(2,3)14-9-17-26(4,5)6;;/h7-8,10-13H,9,14-17H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
YJELRXKWTNQZHX-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1=C(C=CC2=CC=CC=C21)C(=O)OCC[N+](C)(C)CCC[Si](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


